molecular formula C7H5BrN2 B1526405 3-Amino-2-bromobenzonitrile CAS No. 1166988-09-5

3-Amino-2-bromobenzonitrile

Cat. No.: B1526405
CAS No.: 1166988-09-5
M. Wt: 197.03 g/mol
InChI Key: LZGRGCJYIIGEQV-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzonitrile is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of benzonitriles, including this compound, often involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 197.03 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Substituted 3-Aminoindazoles

3-Amino-2-bromobenzonitrile is used in the synthesis of substituted 3-aminoindazoles. A general two-step synthesis involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence has been described, offering an efficient alternative to typical reactions (Lefebvre et al., 2010). Additionally, a CuBr-catalyzed coupling reaction with hydrazine carboxylic esters and N'-arylbenzohydrazides enables the assembly of substituted 3-aminoindazoles through a cascade coupling/condensation process (Xu et al., 2013).

Antibacterial Activity

Silver(I) complexes with halo-substituted cyanoanilines, including 4-amino-2-bromobenzonitrile, have been synthesized and characterized. These complexes show notable antibacterial activities against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Qian et al., 2016).

Synthesis of Binuclear Bridged Cr(III) Complex

2-Aminobenzonitrile, a related compound, is utilized in the synthesis of biologically active compounds, including a binuclear bridged Cr(III) complex with significant antimicrobial and antioxidant activities (Govindharaju et al., 2019).

Synthesis of Fluorinated Benzoic Acids

3-Bromo-2-fluorobenzoic acid, synthesized from related compounds like 2-amino-6-fluorobenzonitrile, showcases the utility of bromination and hydrolysis processes for producing fluorinated benzoic acids, important in various industrial applications (Peng-peng, 2013).

Corrosion Inhibition Mechanism

Aminobenzonitrile derivatives, including 2- and 3-aminobenzonitrile, have been investigated for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to understand their adsorption behavior and inhibition mechanism on steel surfaces (Saha & Banerjee, 2015).

Catalytic Applications

This compound is also relevant in catalysis. The palladium-catalyzed three-component tandem reaction involving 2-aminobenzonitriles has developed a new approach for assembling diverse quinazolines, demonstrating the compound's versatility in synthetic chemistry (Hu et al., 2018).

Safety and Hazards

3-Amino-2-bromobenzonitrile is labeled with the GHS07 pictogram and carries the signal word "Warning" . It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRGCJYIIGEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733848
Record name 3-Amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166988-09-5
Record name 3-Amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-bromobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromo-3-nitro-benzonitrile (Compound U1, 678 mg, 2.987 mmol) was dissolved in ethanol (20.9 mL) and water (8.96 mL), added with acetic acid (2.39 mL, 41.81 mmol) and iron (1.17 g, 20.91 mmol), and stirred at 60° C. for 18 hr. The reaction solution was poured into aqueous solution of sodium hydroxide (1 M), extracted with ethyl acetate, washed with water and saturated brine, dried over sodium sulfate, and then filtered. After concentration under reduced pressure, 3-amino-2-bromo-benzonitrile (Compound U2) was obtained as a crude product.
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.96 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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